molecular formula C9H14F3NO3 B15291052 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B15291052
M. Wt: 241.21 g/mol
InChI Key: IIGLGBOLZJBZHN-UHFFFAOYSA-N
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Description

3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxymethyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution or addition reactions using reagents such as formaldehyde and trifluoromethylating agents.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The trifluoromethyl group is generally resistant to reduction, but the compound can undergo reduction at other sites.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)pyrrolidine-1-carboxylic acid: Lacks the trifluoromethyl group.

    3-(Trifluoromethyl)pyrrolidine-1-carboxylic acid: Lacks the hydroxymethyl group.

Uniqueness

The presence of both hydroxymethyl and trifluoromethyl groups in 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid makes it unique, providing a combination of properties such as increased reactivity and metabolic stability.

Properties

Molecular Formula

C9H14F3NO3

Molecular Weight

241.21 g/mol

IUPAC Name

3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C9H14F3NO3/c10-9(11,12)8(6-14)2-4-13(5-8)3-1-7(15)16/h14H,1-6H2,(H,15,16)

InChI Key

IIGLGBOLZJBZHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(CO)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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